Cas no 956906-93-7 (PF-04217903 methanesulfonate)

PF-04217903 methanesulfonate 化学的及び物理的性質
名前と識別子
-
- methanesulfonic acid,2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
- CS-0845
- UNII-149X53W31J
- 4-[1-(6-Quinolinylmethyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-6-yl]-1H-pyrazole-1-ethanol methanesulfonate (1:1)
- 4-[1-(6-Quinolinylmethyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-6-yl]-1H-pyrazole-1-ethanol methanesulfonate
- PF-04217903 (methanesulfonate)
- PF 04217903 Mesylate
- 149X53W31J
- 2-(4-(1-(Quinolin-6-ylmethyl)-1h-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1h-pyrazol-1-yl)ethanol methanesulfonate
- PF04217903 mesylate
- C19H16N8O.CH4O3S
- BCP02230
- 3965AH
- ABP000137
- API0010281
- 1H-Pyrazole-1-ethanol, 4-(1-(6-quinolinylmethyl)-1H-1,2,3-triazolo(4,5
- PF-04217903 mesylate
- PF-04217903 methanesulfonate
-
- MDL: MFCD17392584
- インチ: 1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4)
- InChIKey: HBEMHKVWZJTVOC-UHFFFAOYSA-N
- ほほえんだ: O=S(C)(O)=O.OCCN1C=C(C2C=NC3N=NN(C=3N=2)CC2C=C3C(N=CC=C3)=CC=2)C=N1
計算された属性
- せいみつぶんしりょう: 468.13300
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 617
- トポロジー分子極性表面積: 170
じっけんとくせい
- ようかいど: DMSO: ≥5mg/mL (warmed)
- PSA: 170.18000
- LogP: 2.25840
PF-04217903 methanesulfonate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PF-04217903 methanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A139192-10mg |
2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethan-1-ol methanesulfonate |
956906-93-7 | 95% | 10mg |
$42.0 | 2025-02-24 | |
Ambeed | A139192-100mg |
2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethan-1-ol methanesulfonate |
956906-93-7 | 95% | 100mg |
$192.0 | 2025-02-24 | |
Axon Medchem | 1583-2 x 25 mg |
PF 04217903 mesylate |
956906-93-7 | 99% | 2 x 25 mg |
€360.00 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62730-10mg |
PF-04217903 methanesulfonate |
956906-93-7 | 10mg |
¥1166.0 | 2021-09-08 | ||
DC Chemicals | DC24071-10 mg |
PF-04217903 methanesulfonate |
956906-93-7 | >98% | 10mg |
$88.0 | 2022-02-28 | |
TRC | P293990-10mg |
PF 04217903 Mesylate |
956906-93-7 | 10mg |
$253.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P62730-100mg |
PF-04217903 methanesulfonate |
956906-93-7 | 100mg |
¥6316.0 | 2021-09-08 | ||
ChemScence | CS-0845-50mg |
PF-04217903 methanesulfonate |
956906-93-7 | 99.87% | 50mg |
$396.0 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15708-5mg |
PF-04217903 methanesulfonate |
956906-93-7 | 98% | 5mg |
¥629.00 | 2023-09-09 | |
TRC | P293990-100mg |
PF 04217903 Mesylate |
956906-93-7 | 100mg |
$1918.00 | 2023-05-17 |
PF-04217903 methanesulfonate 関連文献
-
Nikolay S. Zimnitskiy,Alexey Yu. Barkov,Maria V. Ulitko,Igor B. Kutyashev,Vladislav Yu. Korotaev,Vyacheslav Ya. Sosnovskikh New J. Chem. 2020 44 16185
PF-04217903 methanesulfonateに関する追加情報
Comprehensive Overview of PF-04217903 Methanesulfonate (CAS No. 956906-93-7): Mechanism, Applications, and Research Insights
PF-04217903 methanesulfonate (CAS No. 956906-93-7) is a selective small-molecule inhibitor targeting the c-Met (mesenchymal-epithelial transition factor) kinase, a receptor tyrosine kinase implicated in tumor growth, metastasis, and angiogenesis. This compound has garnered significant attention in oncology research due to its potential therapeutic applications in cancer treatment, particularly for malignancies driven by c-Met dysregulation. The methanesulfonate salt form enhances solubility and bioavailability, making it a preferred choice for preclinical and clinical studies.
The molecular structure of PF-04217903 methanesulfonate features a pyridone core, which contributes to its high binding affinity and selectivity for c-Met. Researchers have explored its efficacy in inhibiting c-Met phosphorylation and downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are critical for cell proliferation and survival. Recent studies highlight its potential in combination therapies, addressing drug resistance in cancers like non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).
In the context of precision medicine, PF-04217903 methanesulfonate exemplifies the shift toward targeted therapies. Its development aligns with the growing demand for personalized cancer treatments, a topic frequently searched in AI-driven drug discovery platforms. The compound’s ability to suppress tumor microenvironment interactions further positions it as a candidate for immunotherapy combinations, a trending area in oncology research.
From a pharmacological perspective, PF-04217903 methanesulfonate demonstrates favorable pharmacokinetic properties, including moderate plasma protein binding and hepatic metabolism via CYP3A4 enzymes. These characteristics are crucial for optimizing dosing regimens in clinical trials. Researchers also investigate its blood-brain barrier penetration, which could expand its use to central nervous system (CNS) malignancies.
Current challenges in c-Met inhibitor development, such as off-target effects and adaptive resistance, have spurred innovations in compound optimization. PF-04217903 methanesulfonate serves as a benchmark for designing next-generation inhibitors with improved specificity. Its role in biomarker-driven studies further underscores its relevance in translational research.
Beyond oncology, PF-04217903 methanesulfonate is explored in fibrotic diseases and tissue regeneration, leveraging c-Met’s involvement in wound healing and organ fibrosis. This multidisciplinary applicability resonates with searches for repurposing existing drugs, a cost-effective strategy in drug development.
In summary, PF-04217903 methanesulfonate (CAS No. 956906-93-7) represents a pivotal tool in molecular oncology and drug discovery. Its mechanistic insights, combined with evolving clinical data, continue to shape its trajectory in targeted cancer therapy and beyond. As research advances, this compound remains a focal point for addressing unmet medical needs in precision oncology.
956906-93-7 (PF-04217903 methanesulfonate) 関連製品
- 1804376-35-9(2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine)
- 2228932-19-0(4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine)
- 1211364-66-7(3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide)
- 1704464-34-5(1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine)
- 127958-68-3(2-(3-Acetamidopropoxy)acetic acid)
- 959256-89-4(1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-one)
- 1805582-65-3(3-Bromo-6-cyano-2-ethylphenylacetic acid)
- 1365159-04-1(4-{(tert-butoxy)carbonylamino}-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid)
- 2639445-35-3(4-{(benzyloxy)carbonylamino}-3-(3-carboxypropyl)benzoic acid)
- 1543060-63-4(4-bromo-3-chloro-5,6-dimethylpyridazine)
